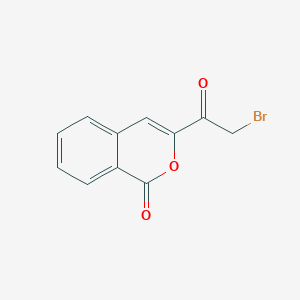

3-(2-bromoacetyl)-1H-isochromen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoacetyl)isochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIWEEJUWCHJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1h Isochromen 1 One Framework: Synthetic Significance and Foundational Chemistry

The 1H-isochromen-1-one, commonly known as isocoumarin (B1212949), is a bicyclic oxygen-containing heterocyclic scaffold. enamine.net This structural motif is a core component of numerous natural products and pharmacologically active molecules. enamine.netnih.govresearchgate.net Isocoumarins and their derivatives have been found to exhibit a wide array of biological properties, highlighting their importance as "privileged structures" in medicinal chemistry. nih.govresearchgate.netnih.gov

The synthetic significance of the 1H-isochromen-1-one framework is rooted in its prevalence in bioactive compounds and its utility as a versatile synthetic substrate. enamine.net The development of new methods for the synthesis of isochromene derivatives is an active area of research. thieme-connect.com Strategies for its synthesis often involve intramolecular cyclization reactions, with various methods developed to enhance efficiency, functionalization, and scalability. researchgate.netorganic-chemistry.orgresearchgate.net Furthermore, the isochromen-1-one system can be converted into other heterocyclic structures, such as isoquinolin-1(2H)-ones, through recyclization reactions with primary amines, further broadening its synthetic utility. enamine.net

Below is a summary of notable biological activities associated with the isocoumarin framework.

| Biological Activity | Reference |

| Antioxidant | nih.gov |

| Antiplatelet | nih.gov |

| Anti-fungal | nih.govresearchgate.net |

| Anti-inflammatory | nih.govresearchgate.net |

| Anti-bacterial | nih.govresearchgate.net |

| Anti-allergic | nih.govresearchgate.net |

| Anti-cancer | nih.govresearchgate.net |

| Anti-viral | nih.govresearchgate.net |

Strategic Role of the α Bromo Ketone Motif in Organic Transformations

The α-bromo ketone is a pivotal functional group in organic synthesis, prized for its high reactivity and versatility as a synthetic intermediate. nih.govgoogle.com Its strategic importance stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. The bromine atom is a good leaving group, facilitating a variety of substitution and elimination reactions. fiveable.melibretexts.org

α-Bromo ketones are key precursors for the synthesis of many important organic compounds, including α,β-unsaturated ketones and complex heterocyclic molecules like N-, S-, and O-heterocycles. nih.govlibretexts.orgopenstax.org The conversion to α,β-unsaturated ketones is typically achieved through a base-induced dehydrobromination, which proceeds via an E2 elimination pathway. libretexts.orglibretexts.org This transformation is a valuable method for introducing carbon-carbon double bonds into a molecular framework. openstax.org

The high reactivity of α-bromo ketones also makes them excellent electrophiles in reactions with various nucleophiles. nih.gov This reactivity has been exploited in the synthesis of pharmaceutically important α-amino ketones through nucleophilic substitution with amines. nih.govacs.org The versatility of this motif is further demonstrated by its use in multicomponent reactions to construct complex molecular architectures. nih.gov

The table below showcases key transformations involving the α-bromo ketone motif.

| Reaction Type | Reagents/Conditions | Product Type |

| Dehydrobromination | Base (e.g., Pyridine), Heat | α,β-Unsaturated Ketone |

| Nucleophilic Substitution | Amines | α-Amino Ketone |

| Heterocyclization | Thioamides, Amidines, etc. | Thiazoles, Imidazoles, etc. |

| Alkylation | Nucleophiles (e.g., Cyanide) | α-Substituted Ketones |

Rationale for Research Focus on 3 2 Bromoacetyl 1h Isochromen 1 One

Direct Chemical Synthesis of this compound

Direct synthesis strategies focus on the introduction of the 2-bromoacetyl group at the C3 position of the 1H-isochromen-1-one scaffold.

The synthesis of 3-acetylcoumarin (B160212), a structural isomer, is well-documented and typically achieved through the Knoevenagel condensation of salicylaldehyde (B1680747) with ethyl acetoacetate. connectjournals.com A similar strategy can be envisioned for the isocoumarin (B1212949) core. The subsequent step involves the selective bromination of the methyl group of the acetyl moiety. For the analogous 3-acetylcoumarin, this is often accomplished by reacting it with bromine in a suitable solvent like chloroform (B151607) or by using N-bromosuccinimide (NBS). acgpubs.org This electrophilic substitution reaction targets the α-carbon of the ketone, which is activated by the carbonyl group.

Table 1: Plausible Two-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product | Analogy Reference |

|---|---|---|---|---|

| 1 | Acylation/Cyclization | Synthesis of the 3-acetylated isochromenone core from appropriate precursors (e.g., derivatives of homophthalic acid or 2-alkynylbenzoic acid). | 3-acetyl-1H-isochromen-1-one | researchgate.net |

| 2 | α-Bromination | Bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CHCl₃, AcOH). | This compound | acgpubs.org |

Methodologies for Constructing the 1H-Isochromen-1-one Core

The construction of the fundamental 1H-isochromen-1-one (isocoumarin) ring is a critical aspect of synthesizing derivatives like the target compound. Various modern synthetic methodologies have been developed to achieve this.

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecules like isochromenones. One notable example is the gold-catalyzed oxidative cyclization of ortho-(alkynyl)phenyl propargyl ether derivatives. organic-chemistry.org This process proceeds through a highly regioselective oxidation, followed by a 1,2-migration of an enynyl group and subsequent nucleophilic addition. The resulting 1H-isochromenes can then undergo oxidative cleavage of their exocyclic double bond to yield the desired isocoumarins. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic systems. chalmers.sethieme.de Their utility stems from their ability to induce "umpolung" or polarity reversal in substrates, most notably aldehydes. nih.govtcd.ie

In the context of isochromenone synthesis, NHCs catalyze the annulation of precursors like 2-alkynylbenzaldehydes. The general mechanism involves the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then rearranges to form the critical acyl anion equivalent known as the Breslow intermediate. This nucleophilic intermediate can then undergo an intramolecular cyclization by attacking the tethered alkyne. Subsequent tautomerization and elimination of the catalyst regenerate the NHC and furnish the 1H-isochromen-1-one product. This strategy provides a metal-free and often highly efficient route to the isochromenone core under mild conditions. nih.govrsc.org

Table 2: Key Steps in NHC-Catalyzed Isochromenone Synthesis | Step | Description | Key Intermediate | | :--- | :--- | :--- | | 1 | Catalyst Addition | The NHC catalyst adds nucleophilically to the aldehyde group of a precursor like 2-alkynylbenzaldehyde. | Tetrahedral Adduct | | 2 | Umpolung | Proton transfer leads to the formation of a nucleophilic acyl anion equivalent. | Breslow Intermediate | | 3 | Annulation | Intramolecular 6-endo-dig cyclization occurs as the Breslow intermediate attacks the alkyne. | Cyclic Intermediate | | 4 | Catalyst Regeneration | Tautomerization and elimination of the NHC catalyst yields the final product. | 1H-Isochromen-1-one |

Isochromanones, which are dihydro derivatives of isochromen-1-ones, are closely related structures, and methods for their synthesis are often adaptable. These saturated lactones are key intermediates and targets in their own right.

One efficient method for creating chiral isochromanone derivatives involves an asymmetric cascade reaction. This process is initiated by the Z-selective-1,3-O-H insertion of a rhodium-bound carbene (generated from an α-diazoketone) into a ketoacid, forming a carboxylic oxonium ylide. This intermediate is then trapped in a subsequent aldol (B89426) cyclization, catalyzed by a chiral N,N'-dioxide-metal complex, to yield benzo-fused δ-lactones with excellent enantioselectivity.

Another approach involves the selective aerobic oxidation of the benzylic sp³ C-H bonds of various alkylarenes, which can be catalyzed by a recyclable TEMPO-derived sulfonic salt in the presence of mineral acids, providing a direct route to the isochromanone ring system.

Beyond the aforementioned methods, several other transition-metal-catalyzed cyclization reactions provide access to the isochromenone scaffold or its immediate precursors.

Gold (Au) Catalysis : A versatile synthesis of 1H-isochromenes can be achieved through a domino cycloisomerization/reduction of functionalized ortho-alkynylbenzaldehydes, catalyzed by a dichloro(2-pyridinecarboxylato)gold (B3162866) complex. organic-chemistry.org

Silver (Ag) Catalysis : Silver complexes can catalyze the synthesis of 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes and various alcohols. This reaction features absolute regioselectivity and proceeds under mild conditions. organic-chemistry.org

Indium (In) Catalysis : Indium triiodide serves as an effective catalyst for the regioselective 6-endo-dig cyclization of ortho-(alkynyl)benzyl alcohols to produce 1H-isochromenes in good yields. organic-chemistry.org

Table 3: Summary of Alternative Metal-Catalyzed Cyclizations

| Metal Catalyst | Precursor Type | Reaction Type | Product |

|---|---|---|---|

| Gold (Au) | ortho-Alkynylbenzaldehydes | Domino Cycloisomerization/Reduction | 1H-Isochromenes |

| Silver (Ag) | 2-Alkynylbenzaldehydes | Cyclization/Alkoxylation | 1-Alkoxyisochromenes |

| Indium (In) | ortho-(Alkynyl)benzyl alcohols | 6-endo-dig Cyclization | 1H-Isochromenes |

Installation of the 2-Bromoacetyl Functional Group

The introduction of a bromine atom at the carbon adjacent (the α-carbon) to the carbonyl of the acetyl group is the key step in forming the 2-bromoacetyl moiety. This is accomplished via an α-halogenation reaction, a well-established method for functionalizing ketones.

The α-position of a ketone is readily halogenated due to the ability of the carbonyl compound to form a nucleophilic enol or enolate intermediate. wikipedia.org The reaction can be catalyzed by either acid or base, with the mechanism and outcome differing significantly between the two conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.comyoutube.com The mechanism involves:

Protonation of the carbonyl oxygen, which makes the α-hydrogens more acidic. libretexts.org

Deprotonation at the α-carbon to form a neutral enol tautomer. This step is typically the slow, rate-determining step of the reaction. libretexts.org

The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). masterorganicchemistry.com

Deprotonation of the resulting oxonium ion regenerates the carbonyl group and the acid catalyst, yielding the α-haloketone.

A key feature of acid-catalyzed halogenation is that it generally stops after the introduction of a single halogen atom. The electron-withdrawing nature of the newly introduced halogen deactivates the carbonyl group, making subsequent protonation and enol formation less favorable. wikipedia.org This characteristic is crucial for synthesizing mono-halogenated products like this compound. libretexts.org

Under basic conditions, the reaction proceeds via an enolate intermediate. The base removes an α-proton to form a negatively charged enolate, which then acts as the nucleophile. youtube.com However, the introduction of a halogen atom increases the acidity of the remaining α-protons through an inductive effect. wikipedia.orglibretexts.org This makes subsequent halogenations faster than the first, often leading to polyhalogenated products. For methyl ketones, this can result in the haloform reaction. libretexts.org Therefore, to achieve selective monobromination, acidic or neutral conditions are strongly preferred. libretexts.org

The choice of brominating agent is critical for achieving high yield and selectivity in the synthesis of α-bromo ketones. Several reagents are commonly employed, each with distinct properties. For substrates like 3-acetyl-1H-isochromen-1-one, selectivity is paramount to avoid unwanted bromination of the aromatic ring or other reactive sites.

Commonly used brominating agents for α-halogenation include:

Molecular Bromine (Br₂) : This is the most direct and traditional reagent. It is highly effective, especially under acidic conditions (e.g., in acetic acid or chloroform) for the α-bromination of ketones. mdpi.comnih.gov For acetophenone (B1666503) derivatives, using molecular bromine in a solvent like methanol (B129727) with an acid catalyst can selectively brominate the acetyl side-chain, provided the aromatic ring is not overly activated by electron-donating groups. zenodo.org

N-Bromosuccinimide (NBS) : NBS is a solid, crystalline source of electrophilic bromine, making it easier and safer to handle than liquid bromine. nih.gov It is often used for allylic and benzylic brominations but can also be an effective reagent for α-bromination of ketones, typically with an acid catalyst.

Pyridine Hydrobromide Perbromide (PHPB) : This is another solid, stable reagent that delivers one equivalent of bromine. nih.gov It is considered a milder and more selective brominating agent than liquid bromine, reducing the risk of side reactions. Its use is advantageous for substrates sensitive to harsh conditions. researchgate.net

Copper(II) Bromide (CuBr₂) : This reagent can also be used to effect α-bromination of ketones. The reaction often proceeds by heating the ketone with CuBr₂ in a solvent like chloroform-ethyl acetate. This method avoids the use of corrosive liquid bromine. nih.gov

The following table summarizes these common reagents and their typical applications in the α-bromination of ketones.

| Brominating Reagent | Formula | Typical Conditions | Selectivity/Notes |

|---|---|---|---|

| Molecular Bromine | Br₂ | Acetic acid, Chloroform, or Methanol with acid catalyst | Highly reactive; acidic conditions favor selective α-monobromination of the acetyl group. zenodo.org |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Acid catalyst (e.g., H₂SO₄) in CCl₄ or CH₃CN | Safer alternative to Br₂; good for selective monobromination. masterorganicchemistry.com |

| Pyridine Hydrobromide Perbromide | C₅H₆NBr₃ | Acetic acid or ethanol, often with heating | Mild and selective solid reagent, reduces side reactions. nih.gov |

| Copper(II) Bromide | CuBr₂ | Reflux in solvents like Chloroform/Ethyl Acetate | Solid reagent that avoids handling Br₂; useful for various ketones. nih.gov |

The specific synthesis of this compound is achieved by the direct α-bromination of its precursor, 3-acetyl-1H-isochromen-1-one. The strategy mirrors the well-documented synthesis of the analogous compound, 3-(2-bromoacetyl)-2H-chromen-2-one (3-bromoacetylcoumarin), which is prepared by the reaction of 3-acetylcoumarin with bromine. mdpi.com

The reaction involves dissolving the starting material, 3-acetyl-1H-isochromen-1-one, in a suitable inert solvent. Chloroform is an excellent choice as it does not react with bromine and readily dissolves the substrate. A solution of molecular bromine in the same solvent is then added, typically dropwise, while stirring. The reaction is often performed at room temperature. The acidic conditions generated by the release of hydrogen bromide (HBr) as a byproduct help to catalyze the enol formation, driving the reaction toward the desired α-brominated product. masterorganicchemistry.com The presence of the electron-withdrawing isochromenone ring system helps to direct the bromination to the acetyl group rather than the aromatic ring.

The following table outlines a representative protocol for this targeted transformation, based on established procedures for similar substrates. mdpi.com

| Parameter | Description |

|---|---|

| Starting Material | 3-acetyl-1H-isochromen-1-one |

| Reagent | Molecular Bromine (Br₂) |

| Solvent | Chloroform (CHCl₃) |

| Stoichiometry | Slight molar excess of Br₂ (e.g., 1.1 equivalents) |

| Temperature | Room temperature |

| Procedure | A solution of Br₂ in CHCl₃ is added dropwise to a stirred solution of the starting material in CHCl₃. |

| Reaction Monitoring | Thin Layer Chromatography (TLC) until consumption of starting material. |

| Workup | The reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by recrystallization. |

| Product | This compound |

This targeted approach ensures the efficient and selective incorporation of the 2-bromoacetyl moiety, providing the desired product for subsequent synthetic applications.

Nucleophilic Displacement Reactions at the α-Bromo Position

The presence of a bromine atom alpha to a carbonyl group renders the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This classic SN2 reactivity is a cornerstone of the chemical transformations of this compound, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Reactions with Heteroatom Nucleophiles (Oxygen, Nitrogen, Sulfur)

A primary avenue for the functionalization of this compound involves the displacement of the bromide ion by heteroatom nucleophiles. This straightforward substitution provides access to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Oxygen Nucleophiles: Phenoxides and carboxylates can act as oxygen nucleophiles, attacking the electrophilic carbon of the bromoacetyl moiety to form the corresponding ether and ester linkages, respectively. For instance, the reaction with a substituted phenol (B47542) in the presence of a suitable base would yield a 3-(2-phenoxyacetyl)-1H-isochromen-1-one derivative.

Nitrogen Nucleophiles: A broad spectrum of nitrogen-containing compounds readily react with this compound. Primary and secondary amines, for example, can displace the bromide to furnish the corresponding aminoacetyl derivatives. The reaction with sodium azide (B81097) provides a facile route to the corresponding azidoacetyl compound, a versatile intermediate for further chemical transformations such as click chemistry or reduction to the primary amine.

Sulfur Nucleophiles: Thiolates and sulfinates are effective sulfur nucleophiles for the displacement of the α-bromo group. The reaction with thiophenol in the presence of a base would yield a 3-(2-(phenylthio)acetyl)-1H-isochromen-1-one. Similarly, sodium arenesulfinates can be employed to introduce a sulfonyl group, forming 3-(2-(arylsulfonyl)acetyl)-1H-isochromen-1-one derivatives.

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Phenoxide | ArOH, Base (e.g., K2CO3) | 3-(2-Phenoxyacetyl)-1H-isochromen-1-one |

| Amine | R1R2NH | 3-(2-(Dialkylamino)acetyl)-1H-isochromen-1-one |

| Azide | NaN3 | 3-(2-Azidoacetyl)-1H-isochromen-1-one |

| Thiophenoxide | ArSH, Base (e.g., Et3N) | 3-(2-(Phenylthio)acetyl)-1H-isochromen-1-one |

| Sulfinate | ArSO2Na | 3-(2-(Arylsulfonyl)acetyl)-1H-isochromen-1-one |

Carbon-Carbon Bond Formation via Substitution

The electrophilic nature of the α-carbon in this compound also permits the formation of new carbon-carbon bonds through reactions with carbon-based nucleophiles. These transformations are fundamental in extending the carbon framework of the molecule.

One of the most common strategies involves the alkylation of active methylene compounds. Carbanions generated from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, by a suitable base can readily attack the α-bromo position, displacing the bromide and forging a new C-C bond. This reaction provides access to more complex isochromenone derivatives with appended functional groups.

Another powerful method for C-C bond formation is the Stork enamine synthesis. Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are nucleophilic at the α-carbon and can react with electrophiles like this compound. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding a 1,4-dicarbonyl compound.

| Method | Carbon Nucleophile Source | Reagent/Conditions | Product Type |

|---|---|---|---|

| Alkylation of Active Methylene Compounds | Diethyl malonate | Base (e.g., NaOEt) | Diethyl 2-(2-(1-oxo-1H-isochromen-3-yl)-2-oxoethyl)malonate |

| Stork Enamine Synthesis | Cyclohexanone pyrrolidine (B122466) enamine | 1. Reaction with enamine 2. Hydrolysis | 3-(2-(2-oxocyclohexyl)acetyl)-1H-isochromen-1-one |

Heterocyclization and Annulation Processes

The reactivity of this compound extends beyond simple substitution, serving as a key building block in the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial nucleophilic attack at the α-bromo position, followed by an intramolecular cyclization and dehydration or aromatization step.

Formation of Fused Thiazole (B1198619) Systems

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings. In this reaction, an α-haloketone is treated with a thioamide. The reaction of this compound with thiourea, for instance, is expected to proceed via initial S-alkylation to form an isothiouronium salt. Subsequent intramolecular cyclization and dehydration would then yield a 3-(2-amino-1,3-thiazol-4-yl)-1H-isochromen-1-one. Similarly, substituted thioamides can be employed to introduce various substituents at the 2-position of the resulting thiazole ring.

| Thioamide Reagent | Product |

|---|---|

| Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-1H-isochromen-1-one |

| Thioacetamide | 3-(2-Methyl-1,3-thiazol-4-yl)-1H-isochromen-1-one |

| Thiobenzamide | 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-isochromen-1-one |

Synthesis of Quinoxaline (B1680401) and Imidazopyridine Derivatives

The α-bromoacetyl group of this compound can participate in condensation reactions with 1,2-diamines to form fused heterocyclic systems. The reaction with o-phenylenediamine (B120857) is a well-established route to quinoxaline derivatives. This transformation likely proceeds through an initial nucleophilic attack of one of the amino groups on the α-carbon, followed by intramolecular cyclization and dehydration to afford a 3-(quinoxalin-2-yl)-1H-isochromen-1-one.

In a similar fashion, reaction with 2-aminopyridines can lead to the formation of imidazopyridine derivatives. The amino group of the 2-aminopyridine (B139424) would initially attack the α-bromo position, followed by cyclization of the second nitrogen atom onto the carbonyl group and subsequent dehydration to yield a 3-(imidazo[1,2-a]pyridin-2-yl)-1H-isochromen-1-one. nih.gov

| Diamine Reagent | Product Heterocycle |

|---|---|

| o-Phenylenediamine | Quinoxaline |

| 2-Aminopyridine | Imidazo[1,2-a]pyridine (B132010) |

Intramolecular Cyclization Pathways of this compound

While intermolecular reactions of this compound are well-documented, the potential for intramolecular cyclization also exists, particularly after modification of the bromoacetyl moiety. For instance, if the bromine is replaced by a nucleophilic group that is tethered by a suitable linker, intramolecular cyclization could be induced.

An example of a potential intramolecular pathway could involve the conversion of the bromoacetyl group to a derivative containing a nucleophilic center, such as a hydroxyl or amino group, separated by a flexible chain. Under appropriate acidic or basic conditions, this nucleophile could then attack a suitable electrophilic site within the isochromenone core, leading to the formation of a new fused or spirocyclic system. The feasibility and regioselectivity of such cyclizations would be highly dependent on the nature of the tether and the reaction conditions employed.

Ring Rearrangements and Scaffolding Modifications of this compound

The inherent reactivity of the 1H-isochromen-1-one nucleus, particularly when substituted with an electrophilic bromoacetyl group at the 3-position, allows for a variety of transformative chemical reactions. These reactions are pivotal in modifying the core scaffold to generate diverse heterocyclic systems, most notably isoquinolones, and in the selective functionalization of the isochromenone ring itself.

Recyclization of the 1H-Isochromen-1-one Nucleus (e.g., to Isoquinolones)

The conversion of isocoumarins to isoquinolones is a synthetically valuable transformation that allows for the introduction of a nitrogen atom into the heterocyclic core, leading to a class of compounds with significant biological activities. The presence of the lactone functionality in the 1H-isochromen-1-one ring makes it susceptible to nucleophilic attack by primary amines, initiating a ring-opening and subsequent recyclization cascade to form the corresponding isoquinolin-1(2H)-one.

The general mechanism for this transformation involves the initial attack of a primary amine (or ammonia) on the carbonyl carbon of the lactone. This is followed by the opening of the pyranone ring to form an intermediate amide. Subsequent intramolecular cyclization through the nucleophilic attack of the newly formed amide onto the ketone of the acetyl group at the 3-position, followed by dehydration, leads to the formation of the isoquinolone ring system.

A key synthetic strategy involves the preliminary conversion of this compound into a more complex 3-hetaryl-1H-isochromen-1-one. osi.lv This is typically achieved by reacting the bromoacetyl derivative with various thioamides or other nitrogen-containing nucleophiles to first form a heterocyclic substituent, such as a thiazole ring, at the 3-position. These 3-hetaryl isocoumarins are then subjected to recyclization with reagents like ammonium (B1175870) carbonate to yield the corresponding 3-hetarylisoquinolin-1(2H)-ones. This two-step approach broadens the diversity of the resulting isoquinolone scaffolds.

Below is a data table summarizing a representative example of this recyclization process, starting from a derivative of this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(2-R-thiazol-4-yl)-1H-isochromen-1-one | (NH4)2CO3, reflux | 3-(2-R-thiazol-4-yl)isoquinolin-1(2H)-one | Not specified | researchgate.net |

Selective Functionalization of the Isochromenone Ring

The selective functionalization of the isochromenone ring in this compound presents a significant synthetic challenge due to the presence of multiple reactive sites. The molecule contains a benzene (B151609) ring susceptible to electrophilic aromatic substitution, a lactone that can react with nucleophiles, and a highly reactive α-haloketone in the side chain.

The bromoacetyl group at the 3-position is a potent electrophile, readily reacting with a wide range of nucleophiles. mdpi.comnih.gov This high reactivity often dominates the chemical behavior of the molecule, making selective reactions on the isochromenone ring itself difficult to achieve without concurrent reaction at the side chain.

Furthermore, the acetyl group at the 3-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orguci.edumasterorganicchemistry.comyoutube.commasterorganicchemistry.com Such reactions typically require harsh conditions, which could lead to decomposition or undesired side reactions involving the bromoacetyl moiety.

Due to these challenges, the selective functionalization of the isochromenone ring is often best accomplished prior to the introduction of the 3-(2-bromoacetyl) substituent. By modifying the parent 1H-isochromen-1-one or a precursor with the desired functional groups on the benzene ring, and then subsequently introducing the acetyl and bromoacetyl functionalities, a wider range of selectively functionalized derivatives can be accessed.

Should direct functionalization of this compound be attempted, careful selection of reagents and reaction conditions would be paramount to favor reaction on the aromatic ring over the bromoacetyl side chain. This might involve the use of sterically hindered reagents or specific catalysts that can direct the reaction to the desired position on the ring. However, there is limited specific literature precedence for such selective transformations on this particular molecule.

The following table outlines the general challenges and potential approaches for the selective functionalization of the isochromenone ring in the presence of the bromoacetyl group.

| Reaction Type | Potential Reagents | Challenges | Potential Strategies |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO3/H2SO4, Br2/FeBr3 | Deactivation of the aromatic ring by the 3-acyl group. High reactivity of the bromoacetyl side chain leading to side reactions or decomposition under harsh conditions. | Use of milder reagents and catalysts. Functionalization of the ring at an earlier synthetic stage. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Generally not favored on an electron-rich benzene ring unless activated by strongly electron-withdrawing groups. The bromoacetyl group is a much more favorable site for nucleophilic attack. | Introduction of activating groups on the ring in a prior step. |

Strategic Applications of 3 2 Bromoacetyl 1h Isochromen 1 One in Advanced Organic Synthesis

Versatile Building Block in Complex Molecule Synthesis

The electrophilic nature of the bromoacetyl group, coupled with the inherent reactivity of the isochromenone core, renders 3-(2-bromoacetyl)-1H-isochromen-1-one an exceptional precursor for the synthesis of intricate molecular frameworks. Its utility spans the creation of fused heterocyclic systems and as a starting point for stereochemically rich structures.

The α-bromoketone moiety in this compound serves as a potent electrophile, readily undergoing reactions with various nucleophiles to initiate cyclization cascades, leading to the formation of novel polycyclic systems. Methodologies that enable the rapid generation of molecular complexity from simple building blocks are crucial in advancing organic chemistry. nih.gov The reactivity of this compound is exemplified by its use in heterocyclization reactions.

While direct examples for this compound are specialized, the closely related analogue, 3-(2-bromoacetyl)-2H-chromen-2-one (3-bromoacetylcoumarin), has been extensively used to demonstrate the synthetic potential of the bromoacetyl group. This coumarin (B35378) derivative serves as a key starting material for synthesizing a variety of fused heterocyclic systems, including pyran, pyridine, thiophene, thiazole (B1198619), and pyrazole (B372694) derivatives, through its reactions with different reagents. nih.govmdpi.com This highlights the versatility of the bromoacetyl functional group in building complex polycyclic structures, a reactivity pattern directly applicable to its isochromen-1-one counterpart. nih.govnih.gov Such synthetic strategies are pivotal for creating libraries of complex molecules for further investigation. nih.gov

Table 1: Representative Heterocyclic Systems Synthesized from Bromoacetyl-Containing Scaffolds Data derived from studies on the analogous 3-(2-bromoacetyl)-2H-chromen-2-one.

| Reagent Class | Resulting Heterocycle |

| Dinucleophiles (e.g., substituted hydrazines) | Pyrazole Derivatives |

| Active Methylene (B1212753) Compounds | Pyran Derivatives |

| Sulfur Nucleophiles (e.g., thiourea) | Thiazole Derivatives |

| Enaminones | Pyridine Derivatives |

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com While the application of this compound as a precursor in stereoselective transformations is a more specialized and developing area of research, its structure contains functional groups amenable to such reactions.

The ketone within the bromoacetyl group is a key site for potential stereoselective reactions. For instance, the reduction of this ketone using chiral reducing agents could, in principle, lead to the formation of chiral alcohol derivatives with high enantiomeric or diastereomeric excess. The stereochemical outcome of such reactions is dependent on the specific reagents and reaction mechanism. khanacademy.org Furthermore, nucleophilic addition to the carbonyl group, if carried out with chiral nucleophiles or in the presence of a chiral catalyst, could establish a new stereocenter. youtube.com Although specific examples involving this compound are not extensively documented in current literature, the principles of stereoselective synthesis suggest significant potential for this compound in the creation of optically active molecules. inflibnet.ac.innih.govmdpi.com

Contributions to Polymer and Material Science

The reactivity of this compound also positions it as a candidate for applications in polymer chemistry and material science, particularly in the synthesis of functional polymers and the modification of surfaces.

The development of new monomers is essential for creating polymers with novel properties and functions. The bifunctional nature of this compound—containing both a polymerizable site (via the reactive bromoacetyl group) and a functional isochromenone core—makes it an interesting candidate as a specialty monomer.

The bromoacetyl group can participate in polymerization reactions. For example, in a polycondensation reaction with a dinucleophile (e.g., a diamine or dithiol), the bromine atom would act as a leaving group, allowing for the formation of a polymer chain incorporating the isochromenone moiety in the backbone. Azo compounds are often used as initiators for such radical polymerization reactions. fujifilm.com This approach would lead to polymers with unique optical and chemical properties imparted by the heterocyclic repeat unit. While this specific molecule has not been widely reported as a polymer monomer, its potential is rooted in fundamental polymerization principles.

Surface functionalization is a critical process for modifying the properties of a material to suit a specific application, such as enhancing biocompatibility, altering reactivity, or improving adhesion. polytechnique.edunih.gov The high reactivity of the bromoacetyl group makes this compound an excellent candidate for the chemical grafting of the isochromenone unit onto polymer surfaces.

Polymers with surfaces rich in nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups, can be readily modified. The bromoacetyl group undergoes a nucleophilic substitution reaction with these surface groups, forming a stable covalent bond and effectively tethering the isochromenone molecule to the polymer surface. This process can be used to impart the fluorescent or biological properties of the isochromenone core onto materials like polymethacrylates or biopolymers. nih.gov This covalent attachment strategy is a powerful tool for creating advanced materials for applications in biosensors and other bioelectronic devices. researchgate.netudel.edu

Utility in Bioconjugation and Chemical Biology

Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is a cornerstone of chemical biology, enabling the study of biological processes and the development of therapeutics. The bromoacetyl moiety is a well-established functional group for this purpose due to its specific reactivity towards certain amino acid residues.

The α-bromoketone in this compound is a soft electrophile that reacts selectively with soft nucleophiles, most notably the thiol group of cysteine residues in proteins. This reaction proceeds via an SN2 mechanism to form a stable thioether linkage. The reactivity of bromoacetyl groups with thiols can be controlled by pH; the reaction is favored at higher pH values (e.g., pH 9.0) where the thiol is deprotonated to the more nucleophilic thiolate anion. acs.org This chemoselectivity allows for the site-specific labeling of proteins, attaching the fluorescent and structurally significant isochromenone core to a desired location. nih.govspringernature.com This capability is valuable for creating fluorescent protein probes, developing antibody-drug conjugates, or immobilizing proteins on surfaces for diagnostic applications.

Peptide and Protein Functionalization via Bromoacetyl Group

The bromoacetyl moiety is a well-established functional group for the chemoselective modification of proteins and peptides. Its utility stems from the high reactivity of the α-bromo ketone towards nucleophilic side chains of specific amino acid residues, most notably the thiol group of cysteine.

The primary mechanism for this functionalization is the alkylation of cysteine residues. The sulfur atom of the cysteine thiol is a potent nucleophile that readily attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This reaction is typically performed under mild pH conditions to ensure the selectivity for the highly nucleophilic thiolate anion over other potential nucleophilic residues.

While direct studies employing this compound for peptide functionalization are not extensively documented in the reviewed literature, the reactivity of its bromoacetyl group can be inferred from the widespread use of N-bromoacetyl-modified peptides and other bromoacetyl-containing reagents in bioconjugation. These reagents are routinely used to prepare synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. The isochromen-1-one core would in this context act as a stable, planar tag that could be used for fluorescence labeling or to introduce other functionalities.

Table 1: Key Aspects of Peptide and Protein Functionalization

| Feature | Description |

| Target Residue | Cysteine (thiol group) |

| Reaction Type | Nucleophilic substitution (Alkylation) |

| Bond Formed | Thioether |

| Key Reagent Moiety | Bromoacetyl group |

| Potential Application | Site-specific labeling, cross-linking, and conjugation of peptides and proteins. |

Synthesis of Chemically Modified Biomolecules

The reactivity of the bromoacetyl group extends beyond peptides to the modification of other biologically significant molecules, such as nucleosides. The synthesis of modified nucleosides is of great interest due to their potential as antiviral and anticancer agents. The introduction of substituents onto the purine (B94841) or pyrimidine (B1678525) base can significantly alter the biological activity of these molecules.

α-Halocarbonyl compounds, such as this compound, can serve as alkylating agents for the nucleobases of nucleosides. For instance, the exocyclic amino groups and ring nitrogen atoms of adenosine, cytidine, and guanosine (B1672433) are nucleophilic and can react with the bromoacetyl group. This can lead to the formation of etheno-bridged derivatives or other modified nucleosides, depending on the reaction conditions and the specific nucleoside. These modifications can impact the hydrogen bonding capabilities and stacking interactions of the nucleobases, thereby influencing the structure and function of nucleic acids.

The isochromen-1-one moiety, once attached to a nucleoside, could impart novel properties, such as altered fluorescence or the ability to intercalate into DNA or RNA. This opens up possibilities for the development of new molecular probes and therapeutic agents.

Derivatization to Other Key Organic Intermediates

Beyond its role in bioconjugation, this compound is a valuable precursor for the synthesis of other important organic intermediates. The bromoacetyl group can be transformed into various other functionalities, expanding the synthetic utility of the isochromen-1-one scaffold.

Access to α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds, also known as enones, are highly valuable intermediates in organic synthesis, participating in a wide range of reactions, including Michael additions and Diels-Alder reactions. The conversion of α-bromo ketones to enones can be achieved through a dehydrobromination reaction.

This elimination of hydrogen bromide is typically promoted by a non-nucleophilic base, such as pyridine, or a hindered base to avoid competing substitution reactions. The base abstracts a proton from the carbon atom adjacent to the carbonyl group (the α'-position), leading to the formation of an enolate, which then expels the bromide ion to form the carbon-carbon double bond. In the case of this compound, this would result in the formation of a vinyl ketone derivative attached to the isochromenone ring.

Table 2: Dehydrobromination of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Base (e.g., Pyridine) | 3-(1-Oxo-2-propenyl)-1H-isochromen-1-one | Elimination (Dehydrobromination) |

This transformation provides a straightforward route to an isochromen-1-one derivative bearing a reactive Michael acceptor, which can be further elaborated to construct more complex molecular architectures.

Preparation of Organoboron Reagents

Organoboron reagents are exceptionally versatile intermediates in modern organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of organoboron compounds from α-bromo ketones represents a potential pathway for the derivatization of this compound.

One plausible approach involves the reaction of the α-bromo ketone with an organoborane in the presence of a suitable base. This can lead to the formation of an enol borinate, which can then be used in subsequent coupling reactions. Alternatively, reactions involving diboron (B99234) reagents and a catalyst could potentially be employed to install a boryl group at the α-position to the carbonyl.

The resulting organoboron derivative of this compound would be a valuable building block, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the α-position of the acetyl moiety through palladium-catalyzed cross-coupling reactions. This would significantly expand the chemical space accessible from this versatile starting material.

Mechanistic Studies on the Reactions of 3 2 Bromoacetyl 1h Isochromen 1 One

Investigating Nucleophilic Substitution Mechanisms

The presence of a bromine atom on the acetyl group of 3-(2-bromoacetyl)-1H-isochromen-1-one makes it a prime substrate for nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, replaces the bromide ion, which acts as a leaving group. savemyexams.comcognitoedu.org The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine and the adjacent carbonyl group, making it susceptible to nucleophilic attack. savemyexams.com

The two primary mechanisms for nucleophilic substitution are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. cognitoedu.orglibretexts.org The operative mechanism for this compound would depend on several factors, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. cognitoedu.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org Given that the bromine is on a primary carbon (part of the acetyl group), the SN2 pathway is generally favored to avoid the formation of an unstable primary carbocation. chemguide.co.uk

SN1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.uk The rate of this reaction is primarily dependent on the concentration of the substrate. libretexts.org For this compound, the formation of a primary carbocation on the acetyl group would be energetically unfavorable, making the SN1 mechanism less likely under most conditions. chemguide.co.uk However, resonance stabilization from the adjacent carbonyl group could provide some minor contribution to carbocation stability.

A hypothetical comparison of these mechanisms is presented in the table below.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Number of Steps | Two | One |

| Intermediate | Carbocation | None (Transition State) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

Mechanistic Pathways of Cyclization Reactions

The structure of this compound is conducive to intramolecular cyclization reactions, where the nucleophile and the electrophilic center are part of the same molecule. These reactions can lead to the formation of new heterocyclic ring systems.

One plausible pathway involves the enolate of the ketone acting as an internal nucleophile. In the presence of a base, a proton can be abstracted from the carbon adjacent to the isochromenone carbonyl group, forming an enolate. This enolate can then attack the electrophilic carbon bearing the bromine atom via an intramolecular SN2 reaction, leading to the formation of a new ring fused to the isochromenone core. The regioselectivity of this cyclization would depend on which enolate is formed and the relative stability of the resulting ring systems.

Another possibility involves the oxygen atom of the isochromenone carbonyl group acting as a nucleophile. Under certain conditions, this oxygen could attack the bromoacetyl group, potentially leading to a rearranged or ring-expanded product. The feasibility of this pathway would be influenced by ring strain and the activation energy required for the attack.

Stereochemical Outcomes and Control in Reactions

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules.

In an SN2 reaction, the nucleophile attacks the carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. If the carbon bearing the bromine were a stereocenter, a predictable change in its configuration would be observed.

For SN1 reactions, the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of enantiomers (a racemic mixture). chemguide.co.uk

Controlling the stereochemical outcome is a central theme in modern organic synthesis. In the context of this compound, the use of chiral nucleophiles or chiral catalysts could potentially induce stereoselectivity in substitution reactions, leading to the preferential formation of one enantiomer over the other. The isochromenone scaffold itself could also influence the stereochemical course of reactions at the bromoacetyl side chain through steric hindrance or other non-covalent interactions.

Kinetic Analyses of Key Transformations

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by studying the rate at which a reaction proceeds and how it is affected by changes in reaction conditions, such as concentration, temperature, and solvent.

For the nucleophilic substitution reactions of this compound, determining the rate law would be a crucial first step. If the reaction rate is found to be dependent on the concentration of both the substrate and the nucleophile, it would provide strong evidence for an SN2 mechanism. libretexts.org Conversely, a rate that depends only on the substrate concentration would be indicative of an SN1 pathway. libretexts.org

Kinetic studies on cyclization reactions could reveal the rate-determining step and provide insights into the transition state of the ring-forming process. By varying the base concentration or the solvent polarity, one could probe the nature of the cyclization mechanism.

While specific kinetic data for this compound is not available in the reviewed literature, the table below outlines the expected kinetic observations for the primary nucleophilic substitution mechanisms.

| Reaction Parameter | Expected Observation for SN1 | Expected Observation for SN2 |

| Effect of Substrate Concentration | Rate is directly proportional to [Substrate] | Rate is directly proportional to [Substrate] |

| Effect of Nucleophile Concentration | Rate is independent of [Nucleophile] | Rate is directly proportional to [Nucleophile] |

| Effect of Leaving Group | Rate is dependent on the leaving group's ability to depart | Rate is dependent on the leaving group's ability to depart |

| Solvent Effects | Favored by polar, protic solvents | Favored by polar, aprotic solvents |

Computational Chemistry Investigations of 3 2 Bromoacetyl 1h Isochromen 1 One

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Computational methods like Density Functional Theory (DFT) are employed to model this structure and derive key reactivity indicators. irjweb.comnih.gov

For 3-(2-bromoacetyl)-1H-isochromen-1-one, the analysis would focus on several key areas:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. wikipedia.org The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting sites for nucleophilic attack. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov In a study on the analogous 3-(bromoacetyl)coumarin (B1271225), a small HOMO-LUMO gap was found to explain the charge transfer interactions within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net For this compound, MEP analysis would likely show negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction. Conversely, positive potential would be expected on the carbon of the carbonyl groups and, significantly, on the α-carbon bonded to the bromine atom, marking them as primary sites for nucleophilic attack. nih.gov

Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify aspects of reactivity. A molecule's chemical hardness (η) and softness (S) are measures of its resistance to changes in electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com The electrophilicity index (ω) measures the propensity of a species to accept electrons. mdpi.com Calculations on the target molecule would allow for a quantitative assessment of its reactivity profile.

Table 1: Conceptual Global Reactivity Descriptors

This table illustrates typical descriptors calculated from HOMO and LUMO energies to profile reactivity. Values are conceptual.

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Electronegativity (χ) | -μ | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering upon accepting electrons. |

The α-haloketone functionality is known to possess multiple electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon, the α-carbon bearing the halogen, and the halogen atom itself. nih.gov Computational analysis would precisely quantify the relative reactivity of these sites in the specific context of the isochromenone ring system.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For a reactive molecule like this compound, this involves mapping the potential energy surface to identify transition states and intermediates, ultimately constructing a complete reaction energy profile. wikipedia.orgkhanacademy.org

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting atomic configuration between reactants and products. libretexts.org Computationally, a TS is located as a first-order saddle point on the potential energy surface. Its characterization is crucial for understanding the reaction's feasibility and mechanism.

Given the molecule's structure, a primary reaction of interest is the nucleophilic substitution at the α-carbon of the bromoacetyl group. Computational studies on similar α-haloketones have modeled such reactions, identifying the TS for the displacement of the bromide ion by a nucleophile. up.ac.za These models allow for the precise determination of bond lengths and angles in the TS, confirming, for example, the geometry of an SN2 reaction. up.ac.za For this compound, TS calculations would clarify the mechanism of its reactions with various nucleophiles, such as amines or thiolates, which are commonly used in its synthetic transformations.

A reaction energy profile plots the energy of the system against the reaction coordinate, providing a visual representation of the entire reaction pathway. wikipedia.org It shows the relative energies of reactants, intermediates, transition states, and products. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), which determines the reaction rate. libretexts.org

Computational studies on the reactions of α-haloketones have shown that competing pathways, such as nucleophilic substitution and epoxidation, can have comparable activation energies. up.ac.za A theoretical energy profile for the reaction of this compound with a nucleophile would:

Determine the activation energies for all possible competing pathways.

Identify any stable intermediates along the reaction coordinate.

Table 2: Hypothetical Reaction Energy Profile Data for Nucleophilic Substitution

This table provides an example of data generated from a reaction energy profile calculation for a hypothetical reaction: Reactant + Nucleophile → Product + Br⁻.

| Species | Description | Relative Free Energy (kcal/mol) |

| R + Nu⁻ | Reactants | 0.0 |

| TS1 | Transition State for SN2 | +15.5 |

| I1 | Intermediate (if any) | N/A (for concerted SN2) |

| P + Br⁻ | Products | -10.2 |

This data allows chemists to predict which reaction pathway is kinetically favored (the one with the lowest activation energy) and whether the reaction is thermodynamically favorable. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: This involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the bromoacetyl group to the isochromenone ring. A DFT study on the analogous 3-(bromoacetyl)coumarin identified two main conformers based on the orientation of the C-Br bond relative to the carbonyl group. researchgate.net A similar analysis on the target molecule would determine the most stable ground-state conformation, which is essential for accurate modeling of its reactivity and spectroscopic properties. The relative energies of different conformers (e.g., cisoid vs. transoid orientation of the halogen and carbonyl oxygen) can significantly influence reaction pathways. nih.gov

Molecular Dynamics (MD) Simulations: While DFT calculations are often performed on static molecules in a vacuum, MD simulations model the movement of atoms and molecules over time, providing insight into their dynamic behavior in a realistic environment (e.g., in a solvent). nih.govmdpi.com An MD simulation of this compound would reveal:

The flexibility of the bromoacetyl side chain.

The stability of different conformers in solution.

Specific interactions between the molecule and solvent molecules.

The dynamic accessibility of reactive sites to incoming reagents.

Predictive Spectroscopy for Structure Elucidation

Computational chemistry is a valuable tool for interpreting experimental spectra and confirming molecular structures. By simulating spectroscopic data, one can compare theoretical predictions with experimental results. cardiff.ac.uk

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental data. researchgate.net For 3-(bromoacetyl)coumarin, a detailed DFT study successfully assigned the experimental FT-IR and FT-Raman spectra by correlating them with computed vibrational wavenumbers. nih.govresearchgate.net A similar computational analysis for this compound would allow for the unambiguous assignment of key vibrational bands, such as the stretches of the lactone carbonyl, the ketone carbonyl, and the C-Br bond.

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)

This table illustrates how calculated vibrational frequencies are compared to experimental IR/Raman data to confirm structural assignments. The values are based on typical ranges for these functional groups.

| Vibrational Mode | Functional Group | Predicted (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| ν(C=O) | Lactone Carbonyl | 1735 | 1730 |

| ν(C=O) | Ketone Carbonyl | 1690 | 1688 |

| ν(C=C) | Aromatic Ring | 1610 | 1605 |

| ν(C-O) | Ether Linkage | 1250 | 1245 |

| ν(C-Br) | Alkyl Bromide | 650 | 648 |

NMR Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C). While more computationally intensive, these predictions can be invaluable for assigning complex spectra or distinguishing between isomers. For the target molecule, calculations could confirm the chemical shifts of the unique protons and carbons in the isochromenone ring system and the bromoacetyl side chain.

By combining these computational approaches, a detailed, atomistic-level understanding of the structure, properties, and reactivity of this compound can be developed, guiding its synthetic applications and further investigations.

Emerging Research Frontiers and Future Prospects for 3 2 Bromoacetyl 1h Isochromen 1 One

Development of Sustainable and Green Synthetic Protocols

The pursuit of environmentally benign chemical processes has become a central theme in modern synthetic chemistry. uniroma1.it Green chemistry principles aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. uniroma1.it The development of sustainable synthetic routes to 3-(2-bromoacetyl)-1H-isochromen-1-one and its derivatives is an active area of interest.

A preparative method for this compound has been developed, providing a foundation for further optimization. osi.lv Traditional syntheses of related brominated heterocyclic ketones often involve the use of reagents like bromine in chlorinated solvents. biosynth.comnih.gov Future research is geared towards incorporating greener methodologies.

Potential Green Synthetic Approaches:

Solvent-Free Reactions: Inspired by protocols for related compounds, solid-state reactions or the use of minimal, environmentally friendly solvents could be explored. For instance, the sulfonation of 3-(bromoacetyl)coumarins has been successfully achieved in the solid state with just a few drops of DMF. nih.gov

Alternative Brominating Agents: Replacing elemental bromine with safer alternatives like N-bromosuccinimide (NBS) or copper(II) bromide is a common strategy in greening bromination reactions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, representing a more energy-efficient approach. researchgate.net

Catalytic Methods: Developing catalytic methods that reduce the need for stoichiometric reagents would enhance the atom economy of the synthesis, a key principle of green chemistry. uniroma1.it

| Parameter | Conventional Method | Potential Green Alternative |

|---|---|---|

| Solvent | Dichloromethane, Chloroform (B151607) biosynth.comnih.gov | Ethanol, Water, or Solvent-free nih.gov |

| Energy Source | Conventional heating/reflux | Microwave irradiation researchgate.net |

| Reagents | Stoichiometric brominating agents (e.g., Br₂) nih.gov | Catalytic systems, safer reagents (e.g., NBS) nih.gov |

Exploration of Unprecedented Reactivity under Novel Catalytic Systems

The reactivity of this compound is dominated by the electrophilic nature of the α-bromocarbonyl moiety, which readily undergoes nucleophilic substitution reactions. mdpi.com This has been exploited in its heterocyclization to form various 3-hetaryl-1H-isochromen-1-ones, including thiazole (B1198619), quinoxaline (B1680401), and imidazo[1,2-a]pyridine (B132010) derivatives. osi.lv

The exploration of novel catalytic systems promises to unlock unprecedented reaction pathways. Transition-metal catalysis, organocatalysis, and photocatalysis could be employed to achieve transformations that are not possible under traditional thermal conditions.

Research Directions in Catalysis:

Cross-Coupling Reactions: Palladium or copper catalysts could potentially mediate cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the acetyl side chain.

Lewis Acid Catalysis: Activation of the carbonyl group with a Lewis acid could enhance its reactivity towards weak nucleophiles or facilitate novel cycloaddition reactions.

Organocatalysis: Chiral amines or Brønsted acids could be used to generate reactive enamine or enolate intermediates from the ketone, opening avenues for asymmetric functionalization. nih.gov

Asymmetric Synthetic Applications and Enantioselective Transformations

While this compound is itself an achiral molecule, it serves as a valuable prochiral substrate for asymmetric synthesis. The introduction of chirality can lead to the creation of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry.

Future research will likely focus on the development of enantioselective transformations targeting the bromoacetyl group.

Potential Enantioselective Strategies:

Asymmetric Reduction: The catalytic asymmetric reduction of the ketone to a chiral bromohydrin would install a stereocenter. This could be achieved using chiral boranes or transition-metal catalysts with chiral ligands.

Enantioselective Alkylation/Addition: Conversion of the ketone to an enolate or enamine intermediate, followed by reaction with an electrophile in the presence of a chiral catalyst, could establish a chiral center at the α-position. nih.gov

Catalytic Asymmetric Nucleophilic Substitution: The direct enantioselective substitution of the bromide by a nucleophile, while challenging, represents a frontier in asymmetric catalysis.

The development of such methods would provide access to chiral building blocks for the synthesis of complex natural products and pharmaceuticals. researchgate.net

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry, often utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), rapid mixing, and efficient heat transfer. beilstein-journals.orgmdpi.comthieme.de These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. thieme-connect.de

The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry.

Advantages of Flow Chemistry Implementation:

Improved Safety: The small reactor volumes inherent in flow systems minimize the risk associated with handling reactive intermediates or performing potentially exothermic reactions. beilstein-journals.org

Process Optimization: Automated flow platforms allow for high-throughput screening and rapid optimization of reaction conditions, accelerating the discovery of new derivatives. mdpi.comnih.gov

Scalability: Numbering-up, or running multiple microreactors in parallel, provides a straightforward path to increase production capacity from laboratory to industrial scales. researchgate.netnpckk.co.jp

Integrating the synthesis of this compound into a continuous flow system could streamline its production and facilitate the telescoped synthesis of derivatives, reducing waste and purification steps. researchgate.net

Applications in Advanced Functional Materials

The isochromen-1-one scaffold, a conjugated heterocyclic system, possesses intrinsic photophysical properties that make it an attractive candidate for the development of advanced functional materials. While direct applications of this compound in this area are not yet established, its structure suggests significant potential.

The reactive bromoacetyl handle provides a convenient point for covalently attaching the isochromen-1-one core to other molecular structures or polymer backbones. This could lead to the creation of novel materials with tailored properties.

Potential Material Science Applications:

Fluorescent Probes: The isocoumarin (B1212949) core may act as a fluorophore. Derivatization could lead to sensors that exhibit a change in fluorescence upon binding to specific analytes.

Organic Electronics: Conjugated organic molecules are the basis for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isochromen-1-one core could be incorporated into larger π-conjugated systems for these applications.

Functional Polymers: Grafting the molecule onto polymer chains could impart new optical or electronic properties to the bulk material.

Interdisciplinary Applications in Chemical Sciences

The structural motifs present in this compound position it at the interface of synthetic chemistry, medicinal chemistry, and chemical biology. Isocoumarins are a class of natural products known for a wide range of biological activities. researchgate.net For example, various 3-phenyl-1H-isochromen-1-one derivatives have demonstrated potent antioxidant and antiplatelet activities. nih.govresearchgate.net

The α-bromoacetyl group is a well-known reactive electrophile capable of forming covalent bonds with nucleophilic residues in biomolecules, such as cysteine or histidine. This makes the title compound a potential candidate for:

Covalent Enzyme Inhibitors: It could be used to target enzymes with a nucleophilic residue in their active site, leading to irreversible inhibition.

Chemical Probes: The compound could be used in activity-based protein profiling (ABPP) to identify and study the function of specific proteins in complex biological systems.

Drug Discovery Precursor: As demonstrated with the analogous 3-(bromoacetyl)coumarin (B1271225), the compound is a key starting material for synthesizing large libraries of diverse heterocyclic compounds for biological screening. mdpi.comnih.govresearchgate.net These libraries can include pyrazole (B372694), pyridine, thiophene, and thiazole derivatives, which are common scaffolds in pharmaceuticals. mdpi.comnih.gov

| Field | Potential Application | Key Feature |

|---|---|---|

| Medicinal Chemistry | Synthesis of heterocyclic libraries for drug screening mdpi.comnih.gov | Versatile synthetic precursor |

| Chemical Biology | Covalent inhibitor or activity-based probe | Electrophilic α-bromoacetyl group |

| Pharmacology | Development of antioxidant or antiplatelet agents nih.govresearchgate.net | Bioactive isochromen-1-one core |

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-bromoacetyl)-1H-isochromen-1-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol where 3-(bromoacetyl)-1H-isochromen-1-one reacts with sodium methacrylate in tetrahydrofuran (THF) under reflux to form derivatives. Another method involves bromoacetylation of pre-functionalized isochromenones using bromoacetyl bromide or analogous reagents. Reaction optimization often includes controlling stoichiometry, solvent polarity (e.g., THF or DMSO), and temperature (70–100°C). Post-synthesis purification typically employs column chromatography with solvents like hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the bromoacetyl group (e.g., carbonyl carbon at ~190 ppm in 13C NMR) and aromatic protons (δ 7.5–8.5 ppm). Substituent effects on chemical shifts are documented in , where electron-withdrawing groups like trifluoromethyl alter ring proton environments .

- FTIR : The carbonyl stretch (C=O) of the bromoacetyl group appears at ~1720 cm⁻¹, while the lactone C=O in the isochromenone core resonates near 1750 cm⁻¹ .

- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ at m/z 295.9732 for C₁₁H₈BrO₃) .

Q. How do substituents on the isochromenone core influence physicochemical properties?

Substituents at the 3-position (e.g., aryl, alkyl, or halogen groups) modulate solubility, fluorescence, and reactivity. For instance, shows that electron-withdrawing groups (e.g., -CF₃) increase melting points and reduce solubility in polar solvents, while electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yields . Steric effects from bulky substituents (e.g., tert-butyl) can hinder crystallization, as noted in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Catalyst screening : Silver triflate/p-TSA co-catalysis (as in ) accelerates cyclization of 2-alkynylbenzoates, achieving yields >80% .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like hydrolysis of the bromoacetyl group .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. For example:

Q. What challenges arise in X-ray crystallography of bromoacetyl-substituted isochromenones?

Key challenges include:

- Crystal twinning : Bromine’s high electron density causes diffraction artifacts. recommends using low-temperature (103 K) data collection to improve resolution .

- Disorder modeling : The bromoacetyl group may exhibit positional disorder, requiring multi-component refinement in SHELXL .

- Hydrogen bonding : Weak C–H···O interactions (3.4–3.6 Å) complicate packing analysis, necessitating Hirshfeld surface calculations .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to model interactions with anti-inflammatory targets (e.g., COX-2), leveraging structural data from .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends. For example, shows that electron-deficient aryl groups enhance antioxidant activity .

- DFT calculations : Predict reactivity of the bromoacetyl group toward nucleophiles (e.g., cysteine residues in enzymes) using Gaussian09 at the B3LYP/6-31G* level .

Q. What role does the bromoacetyl group play in the compound’s reactivity?

The bromoacetyl moiety is a potent electrophile, enabling:

- Nucleophilic substitutions : Reacts with thiols or amines to form covalent adducts, useful in prodrug design ( ) .

- Photoreactivity : Under UV light, the C–Br bond undergoes homolytic cleavage, generating radicals for polymerization or crosslinking applications ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.